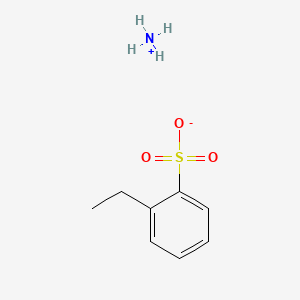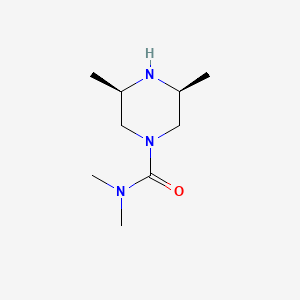
Ammonium ethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium ethylbenzenesulfonate is an organosulfur compound with the chemical formula C8H13NO3S. It is the ammonium salt of ethylbenzenesulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its solubility in water and its ability to form ion-associate phases, making it useful in various extraction and analytical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium ethylbenzenesulfonate can be synthesized through the neutralization of ethylbenzenesulfonic acid with ammonium hydroxide. The reaction typically involves the following steps:
Sulfonation of Ethylbenzene: Ethylbenzene is sulfonated using concentrated sulfuric acid to produce ethylbenzenesulfonic acid.
Neutralization: The resulting ethylbenzenesulfonic acid is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the continuous sulfonation of ethylbenzene followed by neutralization in large reactors. The product is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Ammonium ethylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce ethylbenzene and sulfonic acid derivatives.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Ammonium ethylbenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving the transport and metabolism of sulfonated compounds in biological systems.
Medicine: It is investigated for its potential use in drug formulations and as a reagent in pharmaceutical synthesis.
Industry: this compound is used in the production of detergents, surfactants, and other industrial chemicals.
Properties
| 61168-62-5 | |
Molecular Formula |
C8H10O3S.H3N C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
azanium;2-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3 |
InChI Key |
KWYUNQQDYXTBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)



